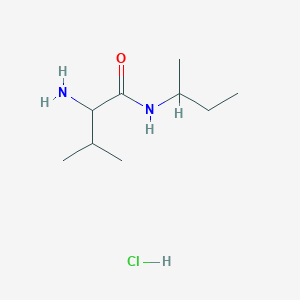
2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride
Descripción general
Descripción
2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O and its molecular weight is 208.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
- Molecular Formula : C9H21ClN2O
- Molecular Weight : Approximately 208.73 g/mol
- Classification : Acyclic amide, existing as a hydrochloride salt which enhances its solubility in aqueous environments.
The biological activity of 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride is hypothesized to involve:
- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Neurotransmitter Receptor Binding : The amino group in its structure may allow it to interact with various neurotransmitter receptors, although comprehensive studies are required to elucidate these interactions fully.
Biological Applications
Despite the lack of extensive research on the specific biological effects of this compound, it has been noted for several potential applications:
- Biomedical Research : It serves as a tool for studying biological processes involving amino acids and neurotransmitters.
- Pharmaceuticals : Its properties make it a candidate for further research into therapeutic effects, particularly in modulating enzyme activity and receptor interactions.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific side chain configuration (the sec-butyl group), which influences its biological activity compared to structurally similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-methylbutanamide hydrochloride | C5H13ClN2O | Lacks the sec-butyl group; simpler structure |
| (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide | C9H19N2O | Contains a tert-butyl group; different sterics |
| 2-Amino-N-(isobutyl)-3-methylbutanamide | C9H19N2O | Isobutyl group instead of sec-butyl |
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have shown promising results in various biological assays. For example:
- Enzyme Inhibition Studies : Compounds with similar structures have been utilized to explore their inhibitory effects on specific enzymes, leading to potential therapeutic applications in treating conditions like inflammation and metabolic disorders.
- Neuropharmacological Research : The interaction of structurally related compounds with neurotransmitter systems has been documented, indicating that further studies on 2-Amino-N-(sec-butyl)-3-methylbutanamide could yield insights into its pharmacological potential.
Propiedades
IUPAC Name |
2-amino-N-butan-2-yl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-5-7(4)11-9(12)8(10)6(2)3;/h6-8H,5,10H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCBYWWBHVBWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236262-91-1 | |
| Record name | Butanamide, 2-amino-3-methyl-N-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236262-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















